1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine

Lipophilicity Membrane permeability ADME prediction

CAS 1448057-05-3 delivers a unique property envelope: XLogP3=3.4, TPSA=62.8 Ų, HBD=0, and complexity score 633. This rigid adamantane-benzenesulfonyl-pyrrolidine hybrid provides superior membrane permeability and CNS penetration potential versus simpler analogs (ΔXLogP3 >2.5 log units). Critical for reproducible research in CNS drug discovery, anticancer screening, and fragment-based design. Insist on the exact CAS to avoid functional inequivalence from scaffold modifications.

Molecular Formula C21H27NO3S
Molecular Weight 373.51
CAS No. 1448057-05-3
Cat. No. B2873742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine
CAS1448057-05-3
Molecular FormulaC21H27NO3S
Molecular Weight373.51
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H27NO3S/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-7-6-19(14-22)26(24,25)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2
InChIKeyDEOOQLFNRBCANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine: Procurement-Ready Physicochemical Profile and Differentiation Baseline for Research Sourcing


1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine (CAS 1448057-05-3) is a bifunctional small molecule (C21H27NO3S, MW 373.5 g/mol) that combines a rigid adamantane-1-carbonyl motif with a 3-benzenesulfonyl-substituted pyrrolidine ring [1]. The compound belongs to the broader class of adamantane-pyrrolidine-sulfonyl hybrids, a scaffold family explored for diverse pharmacological activities including antiviral, anticancer, and CNS applications [2]. Its computed physicochemical properties—high lipophilicity (XLogP3 = 3.4), zero hydrogen bond donors (HBD = 0), moderate topological polar surface area (TPSA = 62.8 Ų), and high structural complexity (Complexity Score = 633)—distinguish it from simpler benzenesulfonyl-pyrrolidine analogs [1]. These properties have direct implications for membrane permeability, CNS penetration potential, and protein-binding behavior, making this compound a strategically distinct building block or screening candidate where adamantane-driven lipophilicity and conformational rigidity are required.

Why 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine Cannot Be Replaced by a Generic Adamantane-Pyrrolidine-Sulfonyl Analog


Generic substitution within the adamantane-pyrrolidine-sulfonyl chemical space carries a high risk of functional inequivalence because subtle modifications to the core scaffold produce large, quantifiable shifts in key physicochemical and structural properties. For example, replacing the adamantane-1-carbonyl group with a simpler acyl or alkyl moiety, or relocating the benzenesulfonyl group from the 3-position of the pyrrolidine ring, drastically alters lipophilicity (ΔXLogP3 can exceed 2.5 log units), hydrogen bond donor/acceptor balance, and topological polar surface area [1]. These changes are not merely incremental; they can fundamentally alter membrane partitioning, blood–brain barrier permeability, metabolic stability, and target engagement [2]. The specific combination of the adamantane-1-carbonyl and 3-benzenesulfonyl-pyrrolidine motifs in CAS 1448057-05-3 therefore establishes a distinct property envelope that cannot be replicated by close analogs lacking either structural element. The quantitative evidence below demonstrates exactly where this compound diverges from its nearest available comparator and explains why sourcing the precise CAS number is critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine (CAS 1448057-05-3) vs. 3-(Phenylsulfonyl)pyrrolidine (CAS 101769-04-4)


Lipophilicity (XLogP3) Difference: Adamantane-1-carbonyl Group Elevates Partition Coefficient by 2.5 Log Units

The target compound 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine exhibits a computed XLogP3 of 3.4, compared to 0.9 for the simpler analog 3-(Phenylsulfonyl)pyrrolidine (CAS 101769-04-4), which lacks the adamantane-1-carbonyl group [1][2]. The quantified difference of +2.5 log units represents an approximately 316-fold increase in the octanol-water partition coefficient (ΔlogP = 2.5 → 10^2.5 ≈ 316), indicating a substantial enhancement in lipophilicity conferred specifically by the adamantane-carbonyl moiety. This directly differentiates the compound from analogs that share the benzenesulfonyl-pyrrolidine core but lack the rigid, lipophilic adamantane cage. The XLogP3 value of 3.4 also falls within the optimal range (1–5) for oral absorption and CNS penetration according to Lipinski's and related drug-likeness guidelines.

Lipophilicity Membrane permeability ADME prediction

Hydrogen Bond Donor Count: Zero HBD in Target Compound Alters Solubility and Permeability Profile Relative to NH-Containing Analog

1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine has a computed hydrogen bond donor (HBD) count of 0, whereas its simpler comparator 3-(Phenylsulfonyl)pyrrolidine (CAS 101769-04-4) has 1 HBD due to the free pyrrolidine NH [1][2]. The tertiary amide formed by the adamantane-1-carbonyl substitution eliminates the hydrogen bond donor capability of the pyrrolidine nitrogen. This structural distinction has direct pharmacokinetic implications: zero HBD compounds generally exhibit improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, while also displaying lower aqueous solubility. The absence of an HBD also eliminates a potential metabolic soft spot (N-dealkylation or N-oxidation), potentially conferring greater metabolic stability.

Hydrogen bonding Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Moderate Increase of 8.2 Ų Expands Desolvation Penalty Window While Retaining CNS Drug-Like Range

The target compound has a computed TPSA of 62.8 Ų, which is 8.2 Ų higher than the 54.6 Ų TPSA of 3-(Phenylsulfonyl)pyrrolidine [1][2]. This increase arises from the additional carbonyl oxygen in the adamantane-1-carbonyl amide linkage. Importantly, 62.8 Ų remains well below the widely accepted TPSA threshold of 90 Ų for blood–brain barrier penetration and within the optimal range (<140 Ų) for oral absorption [3]. The additional polar surface area, while modest, introduces a greater desolvation penalty that may enhance specificity for hydrophobic binding pockets while still maintaining favorable CNS permeation characteristics. A comparator with TPSA = 54.6 Ų would present a lower energetic barrier to membrane partitioning but with reduced hydrogen-bonding capacity for target engagement.

Polar surface area CNS drug design Oral bioavailability

Molecular Complexity: Adamantane-Carbonyl Substitution Increases Complexity Score by 130% Over the Core Scaffold

The PubChem-computed Complexity Score for the target compound is 633, a 130% increase over the 275 score of 3-(Phenylsulfonyl)pyrrolidine [1][2]. This metric captures the combined effect of the adamantane cage (increased atom count, stereochemistry, and ring system) and the tertiary amide linkage. Higher molecular complexity is associated with greater three-dimensional shape diversity—an increasingly valued attribute in screening libraries seeking to escape 'flatland' chemical space [3]. The adamantane moiety introduces a rigid, diamond-like cage structure that occupies a defined spatial volume, potentially enabling shape-complementary interactions with protein binding pockets that simpler, lower-complexity analogs cannot achieve.

Molecular complexity Scaffold diversity Fragment-based drug design

Adamantane-Containing Pyrrolidine-Sulfonyl Hybrids as a Privileged Scaffold Class for Undifferentiated Cell Differentiation and Anticancer Applications: Class-Level Activity Inference

Compounds within the adamantane-carbonyl-benzenesulfonyl-pyrrolidine structural class have been described in patent literature as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, with proposed applications as anticancer agents and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While these data are described at the class rather than compound-specific level, the structural features—particularly the adamantane cage for hydrophobic pocket engagement and the benzenesulfonyl group for hydrogen-bonding and electrostatic interactions—are posited as critical pharmacophoric elements [2]. The target compound (CAS 1448057-05-3) contains both of these elements in a specific spatial orientation, placing it within this therapeutically relevant scaffold class. The absence of compound-specific IC50 or EC50 values in public repositories represents a data gap that can only be addressed through direct experimental evaluation, making procurement of the authentic compound essential for generating proprietary differentiation data.

Anticancer Cell differentiation Adamantane pharmacology

Rotatable Bond Count: Three Rotatable Bonds Provide Conformational Flexibility While Maintaining Adamantane-Driven Rigidity

The target compound possesses three computationally determined rotatable bonds, compared to two rotatable bonds for 3-(Phenylsulfonyl)pyrrolidine [1][2]. The additional rotatable bond arises from the carbonyl linker between the adamantane and pyrrolidine rings. A rotatable bond count of three is considered favorable in drug design: it is below the typical upper limit associated with poor oral bioavailability (≤10 rotatable bonds) while providing sufficient flexibility for induced-fit binding. The adamantane cage itself contributes zero rotatable bonds due to its rigid polycyclic structure, meaning the compound achieves its flexibility solely through the linker and sulfonyl-phenyl torsion, potentially allowing the rigid adamantane core to pre-organize the molecule for binding while permitting conformational adaptation of the peripheral groups.

Conformational flexibility Entropy Ligand efficiency

Priority Application Scenarios for 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine (CAS 1448057-05-3) Based on Quantitative Property Differentiation


Lipophilicity-Dependent Membrane Penetration and CNS Target Screening

With an XLogP3 of 3.4—2.5 log units higher than the simpler 3-(Phenylsulfonyl)pyrrolidine comparator—this compound is well-suited for phenotypic or target-based screens requiring efficient passive membrane permeability and potential blood–brain barrier penetration [1]. Its TPSA of 62.8 Ų sits comfortably below the 90 Ų CNS threshold, while its zero HBD count minimizes hydrogen-bond-mediated efflux liability [2]. Researchers screening for CNS-active small molecules where the adamantane cage provides shape complementarity to hydrophobic binding pockets should prioritize this compound over analogs with lower lipophilicity.

Adamantane-Containing Fragment and Scaffold-Hopping Libraries in Anticancer Drug Discovery

The compound's structural complexity score (633, 130% higher than the core scaffold) and its classification within an adamantane-benzenesulfonyl-pyrrolidine chemotype linked to cell differentiation and antiproliferative activity [2] make it a strategic addition to anticancer screening libraries. Its rigid adamantane cage provides three-dimensional shape diversity that can probe binding pockets inaccessible to flatter, lower-complexity analogs. Procurement for fragment-based drug design, scaffold-hopping campaigns, or high-throughput screening decks is indicated where adamantane-driven hydrophobic interactions are hypothesized to drive target engagement.

Physicochemical Property Benchmarking and Computational ADMET Model Validation

The well-defined computed property set (XLogP3 = 3.4, TPSA = 62.8 Ų, HBD = 0, Complexity = 633) makes this compound a useful reference standard for validating in silico ADMET prediction models and for calibrating experimental logP, permeability, or solubility assays [1]. The quantifiable differences from the simpler comparator (CAS 101769-04-4) allow researchers to benchmark the predictive accuracy of computational tools against experimentally measured values, supporting the compound's use as a calibration standard in medicinal chemistry laboratories.

Chemical Biology Probe Development Targeting Hydrophobic Protein Pockets

The combination of the highly lipophilic adamantane cage (driving XLogP3 to 3.4) with the hydrogen-bond-accepting benzenesulfonyl and carbonyl groups creates a bifunctional pharmacophore suited for targeting proteins with deep hydrophobic cavities adjacent to polar residue clusters [1][2]. This property profile is distinct from both simpler benzenesulfonyl-pyrrolidines (insufficient lipophilicity) and purely aliphatic adamantane derivatives (lack of directed hydrogen-bonding capacity), positioning this compound as a chemical biology tool for probing protein-ligand interactions in targets such as nuclear receptors, integrins, or membrane-bound enzymes where dual hydrophobic/polar recognition is required.

Quote Request

Request a Quote for 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.